3-(Trifluoromethyl)anisole
Overview
Description
3-(Trifluoromethyl)anisole is an organic compound with the chemical formula C8H7F3O. It is a clear, colorless liquid with a distinct aromatic odor. This compound is notable for its trifluoromethyl group attached to the benzene ring, which imparts unique chemical properties and reactivity. It is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Trifluoromethyl)anisole can be synthesized through several methods. One common approach involves the reaction of anisole with trifluoromethylmagnesium bromide in anhydrous tetrahydrofuran under an inert atmosphere. The reaction mixture is then decomposed with saturated hydrochloric acid solution, washed with anhydrous sodium chloride solution, and purified by distillation .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of bis(pinacolato)diboron, [Ir(COD)Cl]2, sodium methoxide, and 4,4’-di-tert-butyl-2,2’-dipyridyl. The reaction is carried out under an inert atmosphere at elevated temperatures (around 90°C) for an extended period (96 hours). The product is then purified by distillation .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)anisole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding trifluoromethylated phenols.
Reduction: Reduction reactions can convert it into trifluoromethylated anilines.
Substitution: It participates in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens (chlorine, bromine) for halogenation are employed.
Major Products Formed:
Oxidation: Trifluoromethylated phenols.
Reduction: Trifluoromethylated anilines.
Substitution: Nitro and halogenated derivatives of this compound.
Scientific Research Applications
3-(Trifluoromethyl)anisole is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)anisole involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to enzymes and receptors. The trifluoromethyl group can also stabilize reactive intermediates, making the compound a valuable tool in various chemical reactions .
Comparison with Similar Compounds
3-(Trifluoromethyl)phenol: Similar in structure but with a hydroxyl group instead of a methoxy group.
3-(Trifluoromethyl)aniline: Contains an amino group instead of a methoxy group.
4-(Trifluoromethyl)anisole: The trifluoromethyl group is positioned at the para position relative to the methoxy group.
Uniqueness: 3-(Trifluoromethyl)anisole is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both the trifluoromethyl and methoxy groups on the benzene ring allows for unique interactions in chemical and biological systems .
Properties
IUPAC Name |
1-methoxy-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-12-7-4-2-3-6(5-7)8(9,10)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHONYVFDZSPELQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196498 | |
Record name | 3-(Trifluoromethyl)anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
454-90-0 | |
Record name | 1-Methoxy-3-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=454-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trifluoromethyl)anisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 454-90-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86566 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Trifluoromethyl)anisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(trifluoromethyl)anisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.573 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-(Trifluoromethyl)anisole a potential dopant for charge exchange in APPI-MS?
A1: The study highlights two key properties of this compound that make it a promising candidate:
- Low Reactivity: The trifluoromethyl group (-CF3) is electron-withdrawing, which reduces the reactivity of the photoions generated from this compound with both the solvent and neutral dopant molecules. This low reactivity minimizes unwanted side reactions and improves ionization efficiency for target analytes. []
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